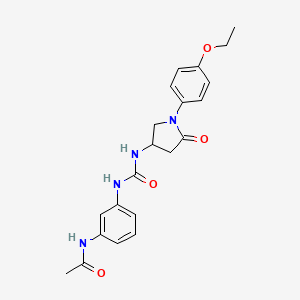

N-(3-(3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide

Description

N-(3-(3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide is a synthetic small molecule characterized by a pyrrolidinone core substituted with a 4-ethoxyphenyl group, a ureido linker, and an acetamide moiety. Its structure features:

- A 5-oxopyrrolidin-3-yl ring, which is a common scaffold in kinase inhibitors and receptor modulators.

- A ureido bridge connecting the pyrrolidinone and phenylacetamide groups, enabling hydrogen bonding with biological targets.

Properties

IUPAC Name |

N-[3-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]carbamoylamino]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O4/c1-3-29-19-9-7-18(8-10-19)25-13-17(12-20(25)27)24-21(28)23-16-6-4-5-15(11-16)22-14(2)26/h4-11,17H,3,12-13H2,1-2H3,(H,22,26)(H2,23,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLJFOBPMZZGYEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=CC(=C3)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound can be synthesized through a multi-step process:

Preparation of Intermediate: Start with the reaction of 4-ethoxyaniline with a suitable reagent (like acyl chloride) to introduce the 4-ethoxyphenyl moiety.

Formation of Pyrrolidinone: React the intermediate with a pyrrolidinone derivative under appropriate conditions to form 1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl urea.

Final Coupling: Couple this intermediate with a phenylurea compound under mild conditions to achieve the final product.

Industrial Production Methods

For industrial-scale production, optimization of each step to enhance yield and purity is crucial. This may involve:

Use of Catalysts: Catalysts to accelerate the reaction rate and improve selectivity.

Reactor Design: Utilizing advanced reactor designs for efficient heat and mass transfer.

Purification: Implementing high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

N-(3-(3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide can undergo various chemical reactions:

Oxidation: Introduction of oxidative agents may lead to modification of the ethoxyphenyl ring.

Reduction: Reduction reactions can potentially open the pyrrolidinone ring, altering its structure significantly.

Common Reagents and Conditions

Oxidation: Use of oxidizing agents like potassium permanganate under acidic conditions.

Reduction: Employing reducing agents such as lithium aluminium hydride in anhydrous solvents.

Substitution: Utilizing electrophiles like halogens or nitro groups under mild conditions.

Major Products

Oxidation: Formation of hydroxylated or ketone derivatives.

Reduction: Formation of amine derivatives or open-ring structures.

Substitution: Introduction of various functional groups onto the phenyl ring.

Scientific Research Applications

In Chemistry

It serves as an intermediate in the synthesis of other complex organic molecules due to its stable urea linkage and phenyl rings.

In Biology

The compound's structural resemblance to bioactive molecules makes it a candidate for pharmacological studies, particularly in enzyme inhibition or as a receptor modulator.

In Medicine

Research may explore its potential as a therapeutic agent, especially due to its pyrrolidinone structure which is common in various drugs.

In Industry

It can be a precursor for materials with specific properties, such as polymers or resins used in advanced materials.

Mechanism of Action

The exact mechanism by which N-(3-(3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide exerts its effects depends on its application:

Enzyme Inhibition: May act by binding to the active site of enzymes, preventing substrate access.

Receptor Modulation: Could interact with cellular receptors, altering signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share key structural or functional similarities with N-(3-(3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide, enabling comparative analysis of their properties and activities:

Table 1: Structural and Functional Comparison

Structural Analysis

- Pyrrolidinone Core: The 5-oxopyrrolidin-3-yl group is shared with compounds in and . This scaffold enhances metabolic stability compared to simpler heterocycles like piperidine .

- Substituent Effects: The 4-ethoxyphenyl group in the target compound contrasts with 4-fluorophenyl () and chlorophenyl () moieties in analogs. Ureido vs. Thiourea Linkers: The ureido group in the target compound (vs. thiourea in ’s Compound 6a) may reduce toxicity while maintaining hydrogen-bonding capacity .

Pharmacological Activity

- EGFR Targeting: Compound 8a () demonstrates potent EGFR inhibition (IC₅₀ = 14.8 nM), attributed to its quinazoline core and hydrogen bonding with kinase domains. The target compound’s pyrrolidinone and ureido groups may mimic these interactions . Molecular docking studies in highlight the importance of hydrogen bonds with Met793 and hydrophobic interactions with Leu718 in EGFR binding, which the target compound’s acetamide and ethoxyphenyl groups could replicate.

Synthetic Feasibility :

Research Findings and Implications

Activity vs. Selectivity : The ethoxyphenyl substituent in the target compound may improve selectivity over halogenated analogs (e.g., ’s Compound 6a with chlorophenyl), which often exhibit off-target effects .

Thermodynamic Stability: Pyrrolidinone-based compounds () show enhanced stability compared to open-chain ureas, aligning with the target compound’s design .

Clinical Potential: While direct data are lacking, structural parallels to EGFR inhibitors () suggest promise in oncology, particularly for mutant EGFR-driven cancers .

Biological Activity

N-(3-(3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide, often referred to as G856-7424, is a compound of interest due to its potential biological activities, particularly in the realms of anticancer and antioxidant effects. This article reviews existing literature on its biological activity, synthesizing findings from various studies and presenting relevant data.

1. Antioxidant Activity

Research has indicated that compounds similar to G856-7424 exhibit significant antioxidant properties. The DPPH radical scavenging assay is commonly employed to evaluate such activity. In related studies, derivatives of similar structures demonstrated radical scavenging capabilities greater than that of ascorbic acid, suggesting that G856-7424 may also possess comparable or enhanced antioxidant effects .

2. Anticancer Activity

The anticancer potential of G856-7424 has been assessed through various in vitro assays. Notably, studies have shown that related compounds exhibit cytotoxic effects against human cancer cell lines such as U-87 (glioblastoma) and MDA-MB-231 (triple-negative breast cancer). The MTT assay results indicated that these compounds were significantly more cytotoxic against U-87 cells compared to MDA-MB-231 cells, hinting at the selective efficacy of these compounds in targeting specific cancer types .

Table 1: Summary of Biological Activities

| Activity Type | Assay Method | Target Cell Lines | Results |

|---|---|---|---|

| Antioxidant | DPPH Radical Scavenging | - | Comparable activity to ascorbic acid |

| Anticancer | MTT Assay | U-87, MDA-MB-231 | Higher cytotoxicity against U-87 |

Case Study 1: Antioxidant Evaluation

In a study focusing on the antioxidant properties of similar compounds, researchers synthesized several derivatives and tested their efficacy using the DPPH assay. The results indicated that certain derivatives exhibited radical scavenging activities up to 1.4 times greater than ascorbic acid, suggesting a robust potential for G856-7424 in oxidative stress-related conditions .

Case Study 2: Cancer Cell Line Testing

Another study evaluated the anticancer properties of a series of N-acetamide derivatives, including those structurally related to G856-7424. The findings revealed that some compounds demonstrated significant cytotoxicity against glioblastoma cells, with IC50 values indicating potent activity. This study emphasizes the importance of structural modifications in enhancing biological activity and specificity against cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.